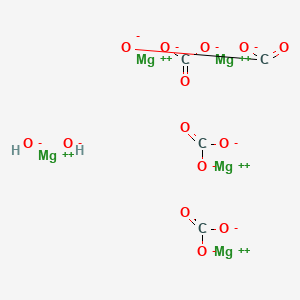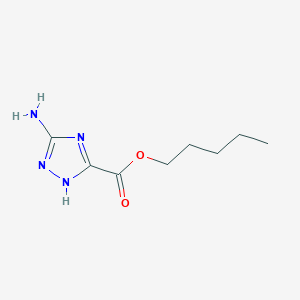
Magnesium tetrakis(carbonate) dihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium tetrakis(carbonate) dihydroxide, also known as magnesium carbonate hydroxide tetrahydrate, is an inorganic compound with the chemical formula Mg5(CO3)4(OH)2·4H2O. This compound is a white powder that is commonly used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium tetrakis(carbonate) dihydroxide can be synthesized through a hydrothermal method. This involves reacting magnesium salts, such as magnesium chloride, with sodium carbonate in an aqueous solution. The reaction typically occurs under controlled pH conditions, often using ammonia to maintain the desired pH level. The resulting product is then filtered, washed, and dried to obtain the final compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with carbon dioxide under high pressure and temperature. This process ensures the formation of the desired carbonate and hydroxide structure, which is then purified and processed for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium tetrakis(carbonate) dihydroxide undergoes several types of chemical reactions, including:
Decomposition: When heated, it decomposes to form magnesium oxide, carbon dioxide, and water.
Acid-Base Reactions: It reacts with acids to form magnesium salts, carbon dioxide, and water.
Hydration and Dehydration: It can absorb or release water molecules depending on the environmental conditions.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Temperature: Decomposition typically occurs at temperatures above 350°C.
Major Products Formed
- Magnesium Oxide (MgO)
- Carbon Dioxide (CO2)
- Water (H2O)
- Magnesium Salts (e.g., MgCl2, MgSO4)
Wissenschaftliche Forschungsanwendungen
Magnesium tetrakis(carbonate) dihydroxide has a wide range of applications in scientific research, including:
- Chemistry : Used as a precursor for the synthesis of other magnesium compounds and as a catalyst in various chemical reactions .
- Biology : Investigated for its potential use in drug delivery systems and as a biomaterial for bone regeneration .
- Medicine : Studied for its antacid properties and potential use in treating gastrointestinal disorders .
- Industry : Utilized as a flame retardant, filler in polymers, and in the production of refractory materials .
Wirkmechanismus
The mechanism of action of magnesium tetrakis(carbonate) dihydroxide involves its ability to neutralize acids and release carbon dioxide. In biological systems, it can interact with cellular components, promoting mineralization and providing structural support in bone tissue. Its flame retardant properties are attributed to the release of water and carbon dioxide upon heating, which helps to cool and dilute flammable gases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium Carbonate (MgCO3)
- Magnesium Hydroxide (Mg(OH)2)
- Magnesium Oxide (MgO)
- Magnesium Sulfate (MgSO4)
Uniqueness
Magnesium tetrakis(carbonate) dihydroxide is unique due to its combined carbonate and hydroxide structure, which imparts both basic and buffering properties. This makes it particularly useful in applications requiring acid neutralization and stabilization. Additionally, its hydrated form provides enhanced thermal stability and flame retardant properties compared to other magnesium compounds .
Eigenschaften
Molekularformel |
C4H2Mg5O14 |
|---|---|
Molekulargewicht |
395.58 g/mol |
IUPAC-Name |
pentamagnesium;tetracarbonate;dihydroxide |
InChI |
InChI=1S/4CH2O3.5Mg.2H2O/c4*2-1(3)4;;;;;;;/h4*(H2,2,3,4);;;;;;2*1H2/q;;;;5*+2;;/p-10 |
InChI-Schlüssel |
SHYZNAKWIGGTLZ-UHFFFAOYSA-D |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)

![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)





![1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)

![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)



